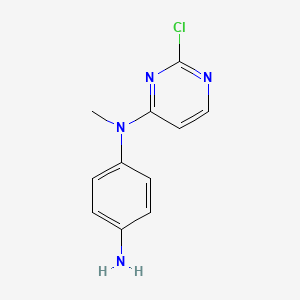
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety attached to a benzene ring, which is further substituted with a methyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine typically involves the reaction of 2-chloropyrimidine with 4-N-methylbenzene-1,4-diamine under specific conditions. One common method involves the use of a base such as sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 85°C until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce the environmental impact.
化学反应分析
Types of Reactions
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various drugs.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying cellular processes and signaling pathways, contributing to the understanding of complex biological systems.
作用机制
The mechanism of action of 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in various cellular processes. This inhibition can lead to therapeutic effects in the treatment of diseases such as cancer and inflammatory disorders .
相似化合物的比较
Similar Compounds
- 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline
- N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
Uniqueness
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both a chloropyrimidine and a methylbenzene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H11ClN4 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H11ClN4/c1-16(9-4-2-8(13)3-5-9)10-6-7-14-11(12)15-10/h2-7H,13H2,1H3 |
InChI 键 |
URFOJUCGRPIPQT-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)N)C2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















